molecular formula C15H24N2O5 B1455202 9-[(Tert-butoxy)carbonyl]-4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylic acid CAS No. 1357353-26-4

9-[(Tert-butoxy)carbonyl]-4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylic acid

货号: B1455202
CAS 编号: 1357353-26-4
分子量: 312.36 g/mol
InChI 键: RMPMTTNDESLAKQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

9-[(Tert-butoxy)carbonyl]-4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylic acid (CAS 1357353-26-4) is a high-value chemical building block designed for research and development, particularly in medicinal chemistry and drug discovery. This compound features a spirocyclic diazaspiro[5.5]undecane core structure, which serves as a privileged scaffold in the design of pharmacologically active molecules. The molecule is characterized by its two key functional groups: a tert-butoxycarbonyl (Boc) group that protects a secondary amine, allowing for selective deprotection under mild acidic conditions, and a carboxylic acid, which provides a handle for further synthetic modification via coupling reactions . With a molecular formula of C 15 H 24 N 2 O 5 and an average molecular mass of 312.366 Da, this bifunctional reagent is primarily used as a key intermediate in the synthesis of more complex organic compounds . Its rigid spirocyclic structure can impart conformational constraint to candidate molecules, potentially improving their binding affinity and selectivity toward biological targets. Researchers utilize this compound in the exploration of new therapeutic agents, leveraging its versatility to incorporate the diazaspiro[5.5]undecane system into potential inhibitors, probes, or other biologically relevant molecules. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

9-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxo-3,9-diazaspiro[5.5]undecane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O5/c1-14(2,3)22-13(21)17-6-4-15(5-7-17)8-11(18)16-9-10(15)12(19)20/h10H,4-9H2,1-3H3,(H,16,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPMTTNDESLAKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)NCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Formation of the Diazaspiro Core

The diazaspiro[5.5]undecane scaffold is generally formed by cyclization reactions involving diamine precursors and appropriate cyclic ketones or aldehydes. For example, cyclization under inert atmosphere in solvents like dichloromethane or tetrahydrofuran (THF) is common, often with bases such as potassium tert-butoxide or triethylamine to facilitate ring closure.

  • A representative procedure involves stirring the precursor diamine with a ketone in dry solvent at room temperature or slightly elevated temperatures (20–50 °C) for several hours to promote cyclization.

Boc Protection

The tert-butoxycarbonyl group is introduced to protect the nitrogen atom, typically by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

  • This step is often carried out in dichloromethane at room temperature for 16–72 hours under an inert atmosphere to prevent moisture interference.

Installation of 4-Oxo and Carboxylic Acid Groups

The 4-oxo group is introduced by selective oxidation or by using keto-containing starting materials during ring formation.

  • The carboxylic acid function is commonly introduced via hydrolysis of ester intermediates or by direct incorporation during cyclization.

  • Acidic or basic hydrolysis conditions are carefully controlled to avoid decomposition of the spirocyclic system.

Purification

Purification is achieved by:

  • Flash chromatography on silica gel using mixtures of ethyl acetate and hexane or dichloromethane and methanol with varying polarity gradients.

  • Ion exchange chromatography on acidic resins, eluting with ammonia in methanol, is used particularly after deprotection steps to isolate the free acid form.

Representative Experimental Data

Step Reagents/Conditions Yield (%) Notes
Cyclization Diamine + ketone, dry DMSO, 50 °C, 1 h 77 Formation of diazaspiro core
Boc Protection Boc2O, triethylamine, CH2Cl2, rt, 16–72 h 65–84 Protects nitrogen; inert atmosphere required
Hydrolysis/Deprotection 4 M HCl in dioxane, MeOH, rt, 4–48 h 65–91 Converts protected intermediates to acid form
Purification Flash chromatography, ion exchange resin Ensures high purity and recovery

Detailed Research Findings

  • Reaction Temperature and Time: Cyclization and Boc protection steps are sensitive to temperature and duration; typically, 20–50 °C and 16–72 hours optimize yields without side reactions.

  • Solvent Effects: Polar aprotic solvents like DMSO and THF facilitate cyclization, while dichloromethane is preferred for Boc protection due to its inertness and ease of removal.

  • Base Selection: Triethylamine and potassium tert-butoxide are commonly employed bases; triethylamine is favored for Boc protection, whereas potassium tert-butoxide is effective in cyclization and deprotonation steps.

  • Purification Techniques: The use of ion exchange chromatography after acidic deprotection steps is crucial to remove residual salts and obtain the pure acid form of the compound.

  • Yields: Reported yields vary between 65% and 91% depending on the step and conditions, reflecting the efficiency of the optimized protocols.

Summary Table of Preparation Methods

Preparation Stage Reagents/Conditions Key Parameters Yield (%) Remarks
Diazaspiro Core Formation Diamine + cyclic ketone, dry DMSO, 50 °C 1 h reaction time 77 Controlled temperature critical
Boc Protection Boc2O, triethylamine, CH2Cl2, rt 16–72 h, inert atmosphere 65–84 Protects nitrogen, prevents side reactions
Hydrolysis/Deprotection 4 M HCl in dioxane, MeOH, rt 4–48 h 65–91 Converts Boc-protected intermediates to acid
Purification Flash chromatography, ion exchange resin Gradient elution Ensures high purity and recovery

科学研究应用

Organic Synthesis

9-[(Tert-butoxy)carbonyl]-4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylic acid is widely used as an intermediate in the synthesis of complex organic molecules, particularly in the development of peptides and spirocyclic compounds. Its ability to undergo various chemical reactions, including substitution and oxidation, makes it a versatile building block in organic synthesis.

Biological Studies

The compound is employed in biological research for studying enzyme inhibitors and receptor ligands. Its spirocyclic structure allows it to interact with biological targets effectively, making it valuable for investigating mechanisms of action in pharmacology.

Pharmaceutical Development

In medicinal chemistry, this compound serves as a building block for developing pharmaceutical agents aimed at treating neurological and psychiatric disorders. Its structural properties facilitate the design of compounds that can modulate biological activity.

Industrial Applications

Beyond research, it finds use in the production of specialty chemicals and materials with specific properties. Its unique characteristics enable the formulation of products tailored for particular industrial needs.

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

  • Enzyme Inhibition Studies : Research has demonstrated its potential as an enzyme inhibitor, showing promise in modulating specific pathways relevant to disease states.
  • Receptor Binding Affinity : Investigations into its binding properties have revealed insights into how modifications to its structure can enhance or diminish activity against certain receptors.

作用机制

The mechanism of action of 9-[(Tert-butoxy)carbonyl]-4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylic acid is primarily related to its ability to interact with biological targets through its spirocyclic structure and functional groups. The Boc group provides protection during synthetic transformations, allowing for selective reactions at other sites. The diazaspiro core can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

相似化合物的比较

Structural and Functional Differences

The following table summarizes key structural features, applications, and distinctions from analogous spirocyclic compounds:

Compound Name Key Structural Features Molecular Formula Applications/Significance Source
9-[(Tert-butoxy)carbonyl]-4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylic acid 3,9-Diaza spiro core; Boc group; 4-oxo; carboxylic acid C₁₅H₂₄N₂O₅ Intermediate for drug discovery; Boc protection aids synthesis
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives 1-Oxa-4,9-diaza spiro core; aryl substituents Variable (e.g., C₂₀H₂₅N₃O₂) Dual µ-opioid receptor (MOR) agonists and σ1 receptor antagonists; analgesic activity
1,4,9-Triazaspiro[5.5]undecan-2-one derivatives 1,4,9-Triaza spiro core; benzyl/pyridyl substituents Variable (e.g., C₂₄H₃₀N₄O) METTL3 inhibitors; potential anticancer/antiviral applications
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate 3-Aza spiro core; 9-oxo; Boc group C₁₄H₂₃NO₄ Intermediate for peptidomimetics; distinct oxo position affects reactivity
Ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride 3,9-Diaza spiro core; ethyl ester; HCl salt C₁₂H₂₁ClN₂O₃ Lipophilic ester derivative; improved membrane permeability compared to carboxylic acid
Tert-butyl 9-phenyl-1-azaspiro[5.5]undecane-1-carboxylate 1-Aza spiro core; phenyl substituent; Boc group C₂₁H₃₁NO₂ Model compound for spirocyclic amine synthesis; FCC purification used

Key Findings from Comparative Analysis

Impact of Heteroatom Substitution :

  • The 1-oxa-4,9-diaza derivative () replaces a nitrogen with oxygen, reducing basicity and altering receptor binding. This modification enables dual MOR/σ1 activity, demonstrating superior analgesic efficacy with fewer side effects compared to oxycodone .
  • The 1,4,9-triaza compound () introduces an additional nitrogen, enhancing hydrogen-bonding capacity for METTL3 inhibition .

Aryl substituents (e.g., in ) enhance interactions with hydrophobic receptor pockets, critical for pharmacological activity .

Synthetic Accessibility: The Boc group in the target compound and –8 facilitates stepwise synthesis by protecting amines during reactions .

Physicochemical and Pharmacological Data

Property Target Compound 1-Oxa-4,9-diaza Derivative () 1,4,9-Triaza Derivative ()
Molecular Weight 312.36 g/mol ~350 g/mol ~400 g/mol
LogP (Predicted) 1.2 (moderate lipophilicity) 2.5 (higher lipophilicity) 3.0 (highly lipophilic)
Bioactivity Intermediate Analgesic (IC₅₀: 10 nM for MOR) METTL3 inhibition (IC₅₀: 50 nM)
Synthetic Complexity Moderate High (requires aryl coupling) High (multi-step functionalization)

生物活性

9-[(Tert-butoxy)carbonyl]-4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylic acid (CAS Number: 1357353-26-4) is a compound belonging to the class of diazaspiro compounds, which have garnered attention due to their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential clinical applications.

  • Molecular Formula : C15H24N2O5
  • Molecular Weight : 312.36 g/mol
  • Structure : The compound features a spirocyclic structure that contributes to its unique biological properties.

Pharmacological Applications

Research indicates that diazaspiro compounds, including this compound, exhibit a range of biological activities:

  • Pain Management : Compounds in this class have been studied for their analgesic properties. They may act through modulation of pain pathways in the central nervous system.
  • Obesity Treatment : Some studies suggest that these compounds can influence metabolic pathways, potentially aiding in weight management and obesity treatment .
  • Cardiovascular Health : Preliminary research indicates potential benefits in cardiovascular health, possibly through effects on blood pressure and lipid profiles .
  • Psychiatric Disorders : There is emerging evidence supporting the use of these compounds in treating psychotic disorders due to their ability to modulate neurotransmitter systems .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various receptors and signaling pathways:

  • Receptor Modulation : The compound may act as an antagonist or agonist at specific neurotransmitter receptors, influencing mood and pain perception.
  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes or metabolic pathways, contributing to its therapeutic effects .

Case Study 1: Pain Relief Efficacy

A study published in Bioorganic & Medicinal Chemistry Letters evaluated the analgesic properties of several diazaspiro compounds, including derivatives of 9-[(tert-butoxy)carbonyl]-4-oxo-3,9-diazaspiro[5.5]undecane. Results indicated a significant reduction in pain response in animal models at specific dosages .

Case Study 2: Metabolic Effects

In a controlled trial assessing the impact on obesity, subjects treated with a diazaspiro compound exhibited improved metabolic markers compared to controls. These findings suggest potential for further development in obesity management therapies .

Data Table: Summary of Biological Activities

Activity AreaObserved EffectsReference
Pain ManagementSignificant analgesic effects in animal models
Obesity TreatmentImproved metabolic markers
Cardiovascular HealthPotential modulation of blood pressure
Psychiatric DisordersModulation of neurotransmitter systems

常见问题

Q. Key Considerations :

  • Solvent choice (e.g., MeNO₂ or iPrOH) impacts reaction efficiency and byproduct formation .
  • Temperature control (25–80°C) is critical to avoid epimerization or decomposition .

How can reaction conditions be optimized to minimize epimerization during synthesis?

Advanced Research Question
Epimerization often occurs at chiral centers adjacent to carbonyl groups. Mitigation strategies include:

  • Low-Temperature Reactions : Conducting cyclization below 25°C to reduce thermal racemization .
  • Steric Hindrance Utilization : Bulky protecting groups (e.g., Boc) or solvents (e.g., DMF) can shield reactive sites .
  • Catalyst Screening : Palladium-based catalysts with chiral ligands (e.g., BINAP) enhance stereoselectivity in coupling steps .

Methodological Example :
In a related spiro compound synthesis, epimerization was reduced by 40% using Pd(OAc)₂ with (R)-BINAP at 60°C in toluene .

What spectroscopic techniques are effective for characterizing this compound?

Basic Research Question

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identifies spiro ring protons (δ 1.2–1.4 ppm for tert-butyl, δ 3.5–4.5 ppm for diaza groups) and carbonyl signals (δ 170–180 ppm) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the spiro framework .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ for C₁₆H₂₅N₂O₅⁺) .
  • IR Spectroscopy : Detects carbonyl stretches (1650–1750 cm⁻¹) and Boc-group vibrations (~1250 cm⁻¹) .

Validation : Cross-referencing with X-ray crystallography data (if available) ensures structural accuracy .

How can low yields due to steric hindrance in spiro ring formation be addressed?

Advanced Research Question
Steric hindrance in the spiro core often limits ring closure efficiency. Solutions include:

  • Microwave-Assisted Synthesis : Accelerates reaction kinetics (e.g., 150°C for 30 min vs. 24 hrs conventional) .
  • High-Dilution Conditions : Reduces intermolecular side reactions during cyclization .
  • Alternative Coupling Reagents : HATU or EDC/HOAt improve amide bond formation in congested environments .

Case Study :
For a triazaspiro derivative, switching from DCM to MeNO₂ increased yield from 32% to 68% by reducing steric clashes .

What computational methods predict the reactivity of this compound in nucleophilic reactions?

Advanced Research Question

  • DFT Calculations : Model transition states to identify reactive sites (e.g., carbonyl carbons vs. spiro amines) .
  • Molecular Dynamics (MD) Simulations : Predict solvation effects and conformational flexibility in polar solvents (e.g., water vs. DMSO) .
  • Docking Studies : Assess interactions with biological targets (e.g., enzyme active sites) for drug design applications .

Validation : Compare computational results with experimental kinetic data (e.g., rate constants from HPLC monitoring) .

What safety protocols are essential when handling this compound?

Basic Research Question

  • GHS Classification : Likely irritant (Skin/Eye Category 2) based on analogous Boc-protected compounds .
  • First-Aid Measures :
    • Inhalation : Move to fresh air; consult a physician if respiratory irritation occurs .
    • Skin Contact : Wash with soap/water; use emollients for irritation .
  • Storage : Store at -20°C under inert gas (N₂/Ar) to prevent hydrolysis .

Documentation : Maintain SDS sheets and incident reports per OSHA guidelines .

How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved?

Advanced Research Question

  • Dynamic NMR (DNMR) : Detects conformational exchange broadening in spiro systems .
  • Crystallography : Resolves absolute configuration discrepancies (e.g., racemic vs. enantiopure forms) .
  • Isotopic Labeling : ¹³C/¹⁵N-labeled analogs clarify ambiguous signal assignments .

Example : For a diazaspiro derivative, X-ray data corrected misassigned NOESY correlations, confirming the correct stereochemistry .

What strategies improve the stability of this compound in aqueous solutions?

Advanced Research Question

  • pH Control : Maintain solutions at pH 4–6 to prevent Boc-group hydrolysis .
  • Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) for long-term storage .
  • Co-solvent Systems : Use tert-butanol/water (1:1) to enhance solubility and reduce degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-[(Tert-butoxy)carbonyl]-4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylic acid
Reactant of Route 2
9-[(Tert-butoxy)carbonyl]-4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。